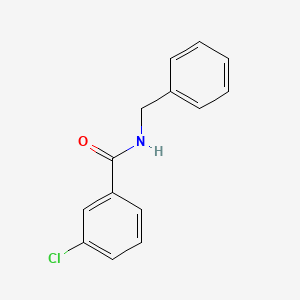

N-benzyl-3-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-3-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom substituted at the third position of the benzamide ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-chlorobenzamide typically involves the condensation of 3-chlorobenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of ultrasonic irradiation and solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency and eco-friendliness of the process .

化学反応の分析

Types of Reactions: N-benzyl-3-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

- Oxidation products include benzyl alcohol and benzaldehyde derivatives.

- Reduction products include primary amines.

- Substitution products vary depending on the nucleophile used .

科学的研究の応用

N-benzyl-3-chlorobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of polymers and other industrial chemicals

作用機序

The mechanism of action of N-benzyl-3-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and biological context .

類似化合物との比較

Benzamide: The simplest amide derivative of benzoic acid, lacking the benzyl and chlorine substitutions.

N-benzylbenzamide: Similar structure but without the chlorine atom.

3-chlorobenzamide: Lacks the benzyl group.

Uniqueness: N-benzyl-3-chlorobenzamide is unique due to the combined presence of the benzyl and chlorine groups, which can influence its reactivity and biological activity. This combination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

生物活性

N-benzyl-3-chlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological effects, mechanisms of action, and significant findings associated with this compound, drawing from diverse sources and case studies.

This compound is characterized by its benzamide structure, which includes a benzyl group and a chlorine substituent on the aromatic ring. This structural configuration is crucial for its biological activity, influencing how the compound interacts with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity, although specific pathways remain to be fully elucidated.

Anticancer Effects

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity . Preliminary studies suggest that it may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. The compound has shown promise in inhibiting tumor growth in vitro and in vivo models .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It has been suggested that this compound can modulate nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission and neuroprotection .

Case Studies and Research Findings

- Anti-inflammatory Activity : While primarily focused on N-benzyl-4-bromobenzamide, related compounds have shown significant anti-inflammatory effects by inhibiting cytokine production (e.g., IL-6) in human gingival fibroblasts. This suggests that similar benzamide derivatives could possess anti-inflammatory properties that warrant further investigation .

- Positive Allosteric Modulation : Research into related compounds has uncovered their role as positive allosteric modulators of nAChRs, indicating that structural analogs like this compound may also exhibit similar pharmacological profiles .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

N-benzyl-3-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWCOVLTTGVSTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。